molecular formula C14H16N2O3 B11812240 2-(1-(3-Methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

2-(1-(3-Methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B11812240
M. Wt: 260.29 g/mol
InChI Key: IYEWACRPZMOFHD-UHFFFAOYSA-N
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Description

2-(1-(3-Methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methoxyphenyl group and two methyl groups, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3-Methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone. In this case, 3,5-dimethyl-1-phenylpyrazole can be obtained by reacting hydrazine hydrate with acetylacetone in the presence of an acid catalyst.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting 3-methoxyphenylboronic acid with the pyrazole derivative using a palladium-catalyzed Suzuki-Miyaura coupling reaction.

    Acetic Acid Moiety Addition: The final step involves the introduction of the acetic acid moiety through a carboxylation reaction. This can be achieved by reacting the intermediate compound with carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring or the acetic acid moiety, resulting in the formation of reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of reduced pyrazole derivatives or reduced acetic acid derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. It is used in the development of new synthetic methodologies and reaction mechanisms.

    Biology: The compound exhibits biological activities such as anti-inflammatory, analgesic, and antimicrobial properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications, including the treatment of inflammatory diseases, pain management, and microbial infections.

    Industry: The compound is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. It is also explored for its potential use in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 2-(1-(3-Methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in inflammatory pathways, pain signaling, and microbial growth.

    Pathways Involved: The compound may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. It may also interact with microbial cell membranes, disrupting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Phenyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid: Lacks the methoxy group, resulting in different biological activities and chemical reactivity.

    2-(1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid: Similar structure but with the methoxy group at a different position, leading to variations in biological and chemical properties.

    2-(1-(3-Hydroxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid: Contains a hydroxy group instead of a methoxy group, affecting its solubility and reactivity.

Uniqueness

2-(1-(3-Methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which imparts specific electronic and steric effects

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

2-[1-(3-methoxyphenyl)-3,5-dimethylpyrazol-4-yl]acetic acid

InChI

InChI=1S/C14H16N2O3/c1-9-13(8-14(17)18)10(2)16(15-9)11-5-4-6-12(7-11)19-3/h4-7H,8H2,1-3H3,(H,17,18)

InChI Key

IYEWACRPZMOFHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC(=CC=C2)OC)C)CC(=O)O

Origin of Product

United States

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